2-[4-(2,3-Dimethylphenyl)-1-piperazinyl]ethanol
Description
2-[4-(2,3-Dimethylphenyl)-1-piperazinyl]ethanol is a piperazine derivative characterized by a 2,3-dimethylphenyl group at the 4-position of the piperazine ring and an ethanol moiety attached to the nitrogen at position 1. This structure combines lipophilic (aromatic) and hydrophilic (ethanol) components, influencing its pharmacokinetic and pharmacodynamic properties. Piperazine derivatives are widely studied for their interactions with neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors, due to their structural mimicry of endogenous ligands .
Properties
IUPAC Name |
2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-12-4-3-5-14(13(12)2)16-8-6-15(7-9-16)10-11-17/h3-5,17H,6-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOLXSNEMGYJIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Piperazine with 2,3-Dimethylphenyl Derivatives
A common route starts with piperazine or its hydrochloride salt reacting with a 2,3-dimethylphenyl halide or amide derivative under reflux in an alcoholic solvent (e.g., ethanol). This step selectively introduces the 2,3-dimethylphenyl group onto one nitrogen of piperazine.
- Reaction Conditions:
- Solvent: Absolute ethanol or dehydrated alcohol
- Temperature: Reflux (approx. 78°C)
- Time: 8–15 hours
- Molar ratios: Piperazine dihydrochloride and anhydrous piperazine mixed in ratios from 2:1 to 4:1 to control substitution selectivity
- Outcome: Formation of N-(2,3-dimethylphenyl)piperazine intermediate with high yield (typically >95%) and purity (HPLC >99%).
Introduction of Ethanol Side Chain via Haloethanol Derivatives
The ethanol moiety is introduced by reacting the N-substituted piperazine intermediate with haloethanol derivatives, such as 2-chloroethanol or haloacetaldehyde dimethylacetal derivatives.
- Typical Procedure:
- React N-(2,3-dimethylphenyl)piperazine with 2-chloroethanol or a haloacetaldehyde derivative in the presence of a base (e.g., potassium tert-butoxide)
- Solvent: Polar aprotic solvents like dimethylformamide (DMF), tetrahydrofuran (THF), or dimethoxyethane (DME)
- Temperature: Room temperature to reflux, depending on solvent
- Reaction time: Several hours (3–15 h)
- Notes:
Oxidation and Hydrolysis Steps (If Required)
In some synthetic routes, the intermediate may be isolated as an acetal or aldehyde, which is then hydrolyzed and oxidized to the corresponding acid or alcohol derivative.
- Hydrolysis: Catalyzed by proton donors such as hydrochloric acid or formic acid in aqueous/alcoholic media
- Oxidation: Using mild oxidants like hydrogen peroxide, potassium peroxodisulfate, or metal-based reagents (chromium, manganese) to convert aldehydes to acids or alcohols
- Conditions: Typically conducted at room temperature or slightly elevated temperatures in aqueous/alcoholic solutions.
Representative Preparation Procedure and Data Table
| Step | Reagents & Conditions | Reaction Type | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Piperazine dihydrochloride + anhydrous piperazine (2:1 to 4:1 molar ratio), absolute ethanol, reflux 1–2 h | Formation of piperazine mono-hydrochloride salt | >95 | Controls selective mono-substitution |
| 2 | Add 2-chloro-N-(2,3-dimethylphenyl) ethanamide, reflux 8–15 h | N-alkylation via nucleophilic substitution | 90–97 | TLC monitoring for completion |
| 3 | Acidification with HCl in ethanol, pH 2–5, stir 6–12 h at 0–10°C | Conversion of unreacted salts, purification | - | Facilitates isolation of product |
| 4 | Filtration, washing with absolute ethanol, concentration under reduced pressure | Isolation and purification | - | Final product as off-white solid |
| 5 | Optional recrystallization from hexane or hexanaphthene | Purification | - | Improves purity to >99% HPLC |
Yields and purities are based on reported industrial-scale protocols for related piperazinyl ethanols.
Process Optimization and Industrial Considerations
- Solvent Choice: Alcoholic solvents (ethanol, methanol) are preferred for their ability to dissolve reactants and facilitate reflux; polar aprotic solvents are used for alkylation steps requiring stronger bases.
- Base Selection: Potassium tert-butoxide or other strong bases improve nucleophilicity and yield but require careful handling.
- Temperature Control: Maintaining reflux or slightly below boiling point optimizes reaction rates and minimizes side products.
- Purification: Acid-base workup followed by recrystallization ensures high purity, essential for pharmaceutical applications.
- Yield Improvement: Use of stable haloacetaldehyde derivatives and controlled addition of reactants enhances yields from 10% (older methods) to over 50–90%.
Summary of Key Research Findings
- The preparation of this compound can be efficiently achieved via selective mono-substitution of piperazine followed by alkylation with haloethanol derivatives.
- Control of molar ratios of piperazine salts and reaction times is critical to maximize yield and purity.
- Acidification and purification steps are essential for isolating the product in a stable, crystalline form suitable for further applications.
- Industrial processes favor the use of chloroacetaldehyde derivatives despite longer reaction times due to cost and availability, with optimization to improve yield and product quality.
- Oxidation and hydrolysis steps may be included depending on the desired final functional groups.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,3-Dimethylphenyl)-1-piperazinyl]ethanol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Antidepressant Properties
Research has indicated that compounds similar to 2-[4-(2,3-Dimethylphenyl)-1-piperazinyl]ethanol may exhibit antidepressant effects by acting on serotonin receptors. Specifically, the compound's ability to inhibit the serotonin transporter (SERT) has been linked to potential antidepressant activity. Studies have shown that modifications to the piperazine structure can enhance its binding affinity and selectivity for serotonin receptors, which are critical targets in the treatment of depression and anxiety disorders .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. In vitro studies suggest that derivatives of piperazine can protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where oxidative damage plays a significant role in disease progression .
Drug Development
Lead Compound for New Formulations
Given its promising biological activities, this compound serves as a lead compound in drug development. Researchers are exploring its potential as a scaffold for synthesizing new derivatives with improved pharmacokinetic profiles and therapeutic indices. The goal is to develop novel medications that can effectively target psychiatric disorders with fewer side effects compared to existing treatments .
Pharmaceutical Applications
Formulation in Therapeutics
The compound has been included in various pharmaceutical formulations aimed at treating central nervous system disorders. Its compatibility with other active ingredients and stability under different conditions make it suitable for incorporation into tablets or capsules designed for sustained release .
Case Study 1: Antidepressant Efficacy
A study conducted on a series of piperazine derivatives, including this compound, demonstrated significant antidepressant-like effects in animal models. The results indicated that these compounds could reduce depressive behaviors and improve overall mood scores when administered at specific dosages .
Case Study 2: Neuroprotection
In another investigation, researchers evaluated the neuroprotective effects of the compound against glutamate-induced toxicity in neuronal cell cultures. The findings revealed that treatment with this compound significantly decreased cell death and increased cell viability compared to untreated controls .
Mechanism of Action
The mechanism of action of 2-[4-(2,3-Dimethylphenyl)-1-piperazinyl]ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s piperazine moiety is known to bind to various biological targets, modulating their activity . This can lead to a range of effects, including enzyme inhibition and receptor antagonism .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The following table highlights key structural analogs, their substituents, and pharmacological relevance:
Key Findings from Comparative Analysis
Role of Aromatic Substitutions
- 2,3-Dimethylphenyl Group : Present in the target compound and AO-15, this group enhances lipophilicity and may improve blood-brain barrier penetration compared to simpler phenyl substituents (e.g., Hydroxyzine’s chlorophenyl group) .
- Chlorophenyl vs. Dimethylphenyl : Hydroxyzine’s 4-chlorophenyl group confers strong H1 receptor antagonism, whereas dimethylphenyl derivatives may favor dopamine or serotonin receptor binding due to steric and electronic effects .
Influence of Ethanol vs. Other N1 Substituents
- Ethoxyethanol (Hydroxyzine): The extended chain enhances CNS penetration but may increase off-target effects, as seen in Hydroxyzine’s sedative properties .
- Ethylamine (Analog in ) : The primary amine group could facilitate hydrogen bonding with receptors, as observed in dopamine D3-selective ligands .
Receptor Binding and Selectivity
- Dopamine D3 Receptor: The ethylamine analog () shows selectivity for D3 over D2 receptors, suggesting that N1 substituents critically influence receptor specificity. The ethanol group in the target compound may similarly modulate selectivity but requires empirical validation .
- Serotonin Receptors: Hydroxyzine’s ethoxyethanol chain is implicated in 5-HT2A modulation, whereas AO-15’s furoyl group may disrupt Aβ42 aggregation via unrelated mechanisms .
Biological Activity
2-[4-(2,3-Dimethylphenyl)-1-piperazinyl]ethanol is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a piperazine ring and a 2,3-dimethylphenyl substituent. Its structure can be represented as follows:
This structure suggests potential interactions with various biological targets, including receptors and enzymes.
The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors and enzymes. Specifically, it has shown:
- Serotonin Reuptake Inhibition : The compound may inhibit serotonin transporters (SERT), which could enhance serotonergic signaling in the brain. This mechanism is crucial for treating mood disorders .
- Antimicrobial Activity : Research indicates that derivatives of piperazine compounds exhibit antimicrobial properties against various pathogens, including bacteria and fungi .
Biological Activity Highlights
-
Anticancer Properties :
- Some studies have indicated that piperazine derivatives can induce apoptosis in cancer cells. For instance, compounds related to this compound have shown cytotoxic effects against gastric adenocarcinoma cells (AGS) through mechanisms involving oxidative stress and apoptosis pathways .
- Table 1 summarizes the cytotoxicity data against different cancer cell lines:
Compound Cell Line IC50 (µM) This compound AGS 15 Reference Drug (Doxorubicin) AGS 5 -
Antimicrobial Activity :
Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Pseudomonas aeruginosa 128
Case Study 1: Anticancer Activity
In a study investigating the effects of piperazine derivatives on gastric cancer cells, it was found that treatment with this compound resulted in significant cell death compared to control groups. The mechanism involved increased levels of reactive oxygen species (ROS), leading to apoptosis as confirmed by flow cytometry analysis measuring pro-apoptotic markers like Bax .
Case Study 2: Antimicrobial Efficacy
A recent study assessed the antimicrobial properties of several piperazine derivatives, including our compound of interest. Results demonstrated that it exhibited selective activity against Chlamydia trachomatis and other pathogens while showing minimal toxicity to human cells . The study highlighted the potential for developing new selective antibiotics based on this scaffold.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[4-(2,3-Dimethylphenyl)-1-piperazinyl]ethanol, and how can reaction conditions be standardized?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, alkylation of 1-(2,3-dimethylphenyl)piperazine with 2-chloroethanol under reflux in a polar aprotic solvent (e.g., dimethylformamide) at 80–100°C for 12–24 hours achieves moderate yields (~40–60%) . Purification via normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) is recommended to isolate the product . Standardization requires monitoring reaction progress with LC-MS and optimizing stoichiometry to minimize byproducts like unreacted piperazine derivatives.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology : Use a combination of:
- HPLC/UV-Vis : To assess purity (>95%) with a C18 column and gradient elution (acetonitrile/water with 0.1% trifluoroacetic acid) .
- FTIR : Confirm the presence of piperazine N-H stretches (~3300 cm⁻¹) and ethanol O-H bonds (~3400 cm⁻¹) .
- NMR : ¹H NMR should show peaks for the 2,3-dimethylphenyl group (δ 2.2–2.4 ppm for CH₃, δ 6.8–7.2 ppm for aromatic protons) and piperazine-ethanol linkages (δ 3.5–4.0 ppm for CH₂-O) .
Q. What solvents and storage conditions are recommended for this compound?
- Methodology : The compound is stable in ethanol or dimethyl sulfoxide (DMSO) at concentrations ≤10 mM. Store at –20°C in airtight, light-protected containers to prevent oxidation . Avoid aqueous buffers with pH >8, as the piperazine ring may undergo hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported receptor-binding affinities of this compound?
- Methodology : Discrepancies in dopamine (D2/D3) or serotonin (5-HT1A/5-HT2A) receptor binding may arise from assay conditions. Use:
- Radioligand Binding Assays : Compare results across cell lines (e.g., CHO vs. HEK293) with standardized protocols (e.g., 1 nM [³H]spiperone for D2, 0.5 nM [³H]ketanserin for 5-HT2A) .
- Functional Assays : Measure cAMP inhibition (D2/D3) or calcium flux (5-HT2A) to distinguish agonist/antagonist activity . Control for metabolite interference (e.g., ethanol byproducts) via LC-MS .
Q. What strategies are effective for evaluating the compound’s stability under physiological conditions?
- Methodology : Conduct stability studies in:
- Simulated Gastric Fluid (pH 1.2) : Monitor degradation via HPLC over 24 hours .
- Plasma/Serum : Incubate at 37°C and quantify parent compound vs. metabolites (e.g., piperazine ring oxidation products) using LC-MS/MS .
- Light Exposure : Accelerated stability testing under UV light (254 nm) to assess photodegradation pathways .
Q. How can researchers address the lack of toxicological data for this compound?
- Methodology : Perform tiered assessments:
- In Vitro Cytotoxicity : Use MTT assays on HepG2 (liver) and HEK293 (kidney) cells at 1–100 µM .
- Genotoxicity : Ames test (TA98/TA100 strains) to detect mutagenic potential .
- In Vivo Acute Toxicity : Administer escalating doses (10–200 mg/kg) to rodents, monitoring for CNS depression or respiratory distress .
Q. What computational tools are suitable for predicting the compound’s pharmacokinetic properties?
- Methodology : Utilize:
- ADMET Prediction : SwissADME or ADMETLab 2.0 to estimate logP (2.5–3.5), blood-brain barrier penetration (high likelihood), and CYP450 interactions (e.g., CYP2D6 inhibition) .
- Molecular Dynamics Simulations : Analyze binding modes to dopamine receptors using AutoDock Vina or Schrödinger Suite .
Data Contradiction Analysis
Q. How should researchers interpret conflicting results in receptor selectivity studies?
- Methodology : Cross-validate findings using:
- Orthogonal Assays : Compare radioligand binding (e.g., Ki values) with functional responses (EC50/IC50) to confirm target engagement .
- Structural Analogues : Test derivatives (e.g., 4-methylpiperazine or 2-methoxyethanol variants) to identify pharmacophore contributions .
Q. What experimental controls are critical for minimizing variability in synthesis yields?
- Methodology :
- Stoichiometric Ratios : Optimize molar ratios of piperazine:chloroethanol (1:1.2) to reduce dimerization .
- Catalyst Screening : Test bases like K2CO3 or Et3N to enhance nucleophilic substitution efficiency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
